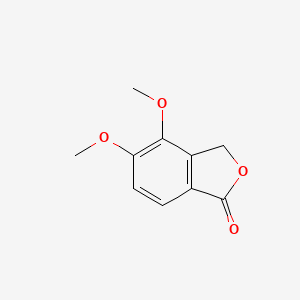

4,5-Dimethoxyisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-8-4-3-6-7(9(8)13-2)5-14-10(6)11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIMTZPOPPEWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)OC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505231 | |

| Record name | 4,5-Dimethoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-58-6 | |

| Record name | 4,5-Dimethoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Dimethoxyisobenzofuran-1(3H)-one: A Technical Whitepaper on Synthesis, Biocatalysis, and Pharmacological Applications

Executive Summary

4,5-Dimethoxyisobenzofuran-1(3H)-one , widely known in literature as 4,5-dimethoxyphthalide , is a highly functionalized bicyclic organic framework comprising a fused benzene and γ-lactone ring. As a specialized organic intermediate, it bridges multiple scientific domains—from serving as a foundational scaffold in the synthesis of novel isoindoline-based anesthetics to acting as a stable analytical marker in the environmental biocatalysis of persistent organic pollutants.

This whitepaper provides an in-depth mechanistic analysis of its chemical synthesis, explores its pharmacological and agrochemical significance, and details its critical role in advanced analytical workflows.

Physicochemical Profiling

To facilitate experimental design, the core quantitative and structural parameters of 4,5-dimethoxyphthalide are summarized below[1][2].

| Property | Value / Description |

| IUPAC Name | 4,5-Dimethoxyisobenzofuran-1(3H)-one |

| Common Name | 4,5-Dimethoxyphthalide |

| CAS Registry Number | 4741-58-6 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Structural Class | Phthalide / γ-Lactone / Isobenzofuran derivative |

| Key Functional Groups | Methoxy (-OCH₃) at C4 and C5; γ-lactone carbonyl at C1 |

Synthetic Methodology & Mechanistic Causality

The de novo synthesis of 4,5-dimethoxyphthalide is classically achieved via a highly controlled chloromethylation-lactonization sequence starting from 3,4-dimethoxybenzoic acid[3][4]. As a Senior Application Scientist, I emphasize that this is not merely a mixing of reagents; it is a kinetically driven cascade reaction where precise environmental control dictates the yield.

Step-by-Step Protocol: Chloromethylation-Lactonization

Reference Standard Protocol adapted from Maruishi Pharmaceutical Co., Ltd.[3]

-

Electrophilic Activation: Suspend 3,4-dimethoxybenzoic acid (5.0 g, 27 mmol) in 36 mL of Formalin.

-

Reagent Saturation: Saturate the solution continuously with anhydrous hydrogen chloride (HCl) gas.

-

Thermal Catalysis: Heat the reaction mixture to 65°C and maintain continuous HCl bubbling and stirring for 2 hours.

-

Concentration: Remove excess volatile reagents by concentrating the solution under reduced pressure.

-

Controlled Neutralization: Resuspend the residue in 16 mL of deionized water. Carefully neutralize the mixture using dilute aqueous ammonia (concentrated ammonia : water = 2:3) under constant agitation.

-

Isolation: Collect the resulting precipitated crystals via vacuum filtration, wash thoroughly with cold water, and dry to yield approximately 4.0 g of 4,5-dimethoxyphthalide.

Mechanistic Causality & Self-Validation

-

Why Formalin and HCl gas? The combination of formaldehyde (formalin) and anhydrous HCl gas at 65°C generates the highly reactive chloromethyl cation ( +CH2Cl ). The electron-donating methoxy groups on the starting material activate the aromatic ring, directing the electrophilic aromatic substitution to the sterically viable ortho-position relative to the methoxy group.

-

Spontaneous Lactonization: Once the chloromethyl group is installed, the spatial proximity of the ortho-carboxylic acid drives an intramolecular nucleophilic attack. The expulsion of HCl thermodynamically seals the stable 5-membered γ-lactone ring.

-

Self-Validating Checkpoint: The choice of dilute aqueous ammonia for neutralization is a critical, self-validating step. A strong base (like NaOH) would risk base-catalyzed hydrolysis (saponification) of the newly formed lactone ring. Ammonia gently neutralizes the residual HCl, shifting the solubility matrix. The immediate transition from a homogeneous solution to a crystalline precipitate visually validates successful lactonization, as unreacted 3,4-dimethoxybenzoic acid remains soluble as an ammonium salt.

Fig 1. Step-by-step chloromethylation-lactonization synthesis workflow for 4,5-dimethoxyphthalide.

Applications in Drug Development & Pharmacology

Isoindoline-Based Anesthetics

In modern medicinal chemistry, 4,5-dimethoxyphthalide acts as a vital precursor for synthesizing complex isoindoline derivatives. According to patent literature, these derivatives are highly effective in inducing sedation and are formulated as intravenous anesthetics for mammalian subjects[3][4]. The lactone ring of the phthalide can be opened and reacted with various amines or phosphonium ylides to construct the nitrogen-containing isoindoline pharmacophore, allowing researchers to fine-tune lipophilicity and blood-brain barrier penetration.

Agrochemical and Natural Product Significance

Beyond synthetic pharmaceuticals, 4,5-dimethoxyphthalide is a naturally occurring bioactive compound. Gas chromatography-mass spectrometry (GC-MS) analysis of the ethanol-extracted essential oil from Myristica fragrans (nutmeg seeds) identifies 4,5-dimethoxyphthalide as a major constituent[5][6]. This extract demonstrates significant fumigant action, contact toxicity, and oviposition-deterrent effects against agricultural pests such as Bemisia tabaci (whiteflies)[5]. The presence of the dimethoxyphthalide scaffold contributes to the synergistic neurotoxic effects observed in these insecticidal applications.

Environmental Biocatalysis: The Endosulfan Degradation Pathway

One of the most elegant technical applications of 4,5-dimethoxyphthalide is its use as an analytical marker in environmental biocatalysis. Endosulfan is a highly persistent, polychlorinated organic pollutant. Researchers have engineered mutants of Cytochrome P450cam (CYP101A1) from Pseudomonas putida to enzymatically degrade endosulfan lactone[7][8].

Analytical Workflow: Enzymatic Dehalogenation & Derivatization

-

Enzymatic Oxidation: P450cam mutants oxidize the norbornene double bond of the endosulfan lactone.

-

Bridge Loss: The molecule undergoes the elimination of six chloride ions and the loss of the carbon bridge as CO₂, yielding an ortho-quinone that non-enzymatically reduces to 4,5-dihydroxyphthalide (a catechol)[8].

-

Chemical Derivatization: The enzymatic reaction isolate is treated with Boron trifluoride/Methanol (BF₃/MeOH)[7].

-

GC-MS Quantification: The derivatized product is analyzed via GC-MS, eluting at 16.2 minutes with a molecular ion peak (M⁺) of 194[7].

Mechanistic Causality & Self-Validation

-

Why Derivatize? Catechols (like 4,5-dihydroxyphthalide) are highly polar, prone to rapid auto-oxidation, and exhibit severe peak tailing in gas chromatography. By reacting the isolate with BF₃/MeOH, the hydroxyl groups are methylated, converting the transient metabolite into the highly stable, volatile 4,5-dimethoxyphthalide .

-

Self-Validating Checkpoint: This protocol is inherently self-validating. If the GC-MS chromatogram yields a mass spectrum matching the synthetic 4,5-dimethoxyphthalide standard (M⁺ 194, with characteristic fragmentation ions at m/z 207, 281), it definitively confirms the transient presence of the highly reactive 4,5-dihydroxyphthalide intermediate. This validates the proposed enzymatic bridge-loss mechanism and allows for the precise calculation of the specific degradation rate (~20 ± 9 pmol min⁻¹ nmol P450⁻¹).

Fig 2. Biocatalytic degradation of endosulfan lactone and subsequent derivatization for GC-MS.

Conclusion

4,5-Dimethoxyisobenzofuran-1(3H)-one is far more than a simple catalog chemical. Its unique structural topology—combining an electron-rich aromatic system with a reactive γ-lactone—makes it an indispensable tool across disciplines. Whether acting as the synthetic foundation for next-generation intravenous anesthetics, functioning as a natural insecticidal agent, or enabling the precise quantification of environmental bioremediation efforts, mastering the chemistry of 4,5-dimethoxyphthalide is essential for advanced drug development and analytical professionals.

References

- Source: googleapis.

- P450cam (CYP101A1)

- Source: flvc.

- Source: chemwhat.

Sources

- 1. 4741-58-6|4,5-Dimethoxyisobenzofuran-1(3H)-one|BLD Pharm [bldpharm.com]

- 2. chemwhat.com [chemwhat.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. journals.flvc.org [journals.flvc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

4,5-Dimethoxyisobenzofuran-1(3H)-one: A Technical Guide to Synthesis, Ecological Role, and Pharmacological Potential

Executive Summary

4,5-Dimethoxyisobenzofuran-1(3H)-one , commonly referred to as 4,5-dimethoxyphthalide , is a highly versatile bicyclic organic compound characterized by a phthalide (isobenzofuranone) core substituted with two methoxy groups at the 4 and 5 positions[1]. With the CAS Registry Number 4741-58-6[2], this molecule occupies a unique intersection in modern chemical research. It is simultaneously a naturally occurring bioactive isolate found in botanical essential oils[3] and a critical synthetic intermediate used in the development of central nervous system (CNS) therapeutics[4].

This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and multifaceted applications in both ecological pest management and advanced drug development.

Physicochemical Profiling

Understanding the fundamental molecular descriptors of 4,5-dimethoxyphthalide is essential for predicting its behavior in both organic synthesis and biological systems. The electron-donating nature of the methoxy groups significantly influences the electron density of the aromatic ring, making it a prime candidate for further electrophilic functionalization.

Table 1: Core Physicochemical Properties

| Property | Descriptor / Value |

| IUPAC Name | 4,5-Dimethoxyisobenzofuran-1(3H)-one |

| Common Synonym | 4,5-Dimethoxyphthalide |

| CAS Registry Number | 4741-58-6[1] |

| Molecular Formula | C10H10O4[1] |

| Molecular Weight | 194.18 g/mol [2] |

| Structural Class | Phthalide (Isobenzofuran derivative) |

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 4,5-dimethoxyphthalide relies heavily on the electrophilic aromatic substitution of electron-rich benzoic acid derivatives, followed by an intramolecular lactonization cascade[5].

Mechanistic Causality

The most efficient de novo synthesis utilizes 3,4-dimethoxybenzoic acid as the starting material. The presence of two methoxy groups activates the aromatic ring, directing incoming electrophiles to the ortho position relative to the methoxy groups. When exposed to formaldehyde and hydrogen chloride, a highly reactive chloromethyl cation is generated in situ. Following the attachment of the chloromethyl group, the spatially adjacent carboxylic acid acts as an internal nucleophile, displacing the chloride ion to close the five-membered lactone ring[4].

Mechanistic pathway for the de novo synthesis of 4,5-dimethoxyphthalide via chloromethylation.

Experimental Protocol: De Novo Synthesis

The following protocol is designed as a self-validating system; the successful precipitation of the neutral product inherently confirms the completion of the cyclization cascade.

-

Electrophilic Activation: Suspend 5.0 g (27 mmol) of 3,4-dimethoxybenzoic acid in 36 mL of Formalin (aqueous formaldehyde) that has been saturated with anhydrous hydrogen chloride gas[4].

-

Causality: The saturation of HCl in the presence of formaldehyde generates the chloromethyl cation ( CH2Cl+ ). The highly acidic environment prevents the premature deprotonation of the carboxylic acid, ensuring the aromatic ring remains the primary nucleophile.

-

-

Thermal Substitution: Stir the reaction mixture vigorously while continuously bubbling HCl gas at 65°C for 2 hours[4].

-

Causality: Continuous bubbling maintains the thermodynamic driving force of the reaction. The 65°C thermal input provides the necessary activation energy to overcome the steric hindrance during the Friedel-Crafts alkylation, triggering the subsequent rapid lactonization.

-

-

Vacuum Concentration: Remove the reaction vessel from heat and concentrate the solution under reduced pressure[4].

-

Causality: Stripping the excess volatile formaldehyde and HCl prevents the formation of polymeric side products (such as paraformaldehyde resins) during the aqueous workup phase.

-

-

Quenching and Neutralization: Resuspend the concentrated residue in 16 mL of distilled water. Carefully neutralize the mixture using a dilute aqueous ammonia solution (prepared at a 2:3 ratio of concentrated ammonia to water)[4].

-

Causality: Neutralization quenches any residual acid. Because the target phthalide lacks ionizable protons at neutral pH, it becomes highly insoluble in the aqueous phase, driving a quantitative precipitation.

-

-

Isolation and Verification: Collect the precipitated crystals via vacuum filtration, wash thoroughly with cold distilled water, and dry under a high vacuum to yield approximately 4.0 g of 4,5-dimethoxyphthalide[5].

-

Causality: The cold water wash removes highly soluble ammonium chloride salts formed during neutralization. The final mass and crystalline nature validate the successful ring closure.

-

Ecological & Pharmacological Applications

Beyond its role as a synthetic intermediate, 4,5-dimethoxyphthalide demonstrates significant utility across diverse scientific domains, from agricultural pest control to advanced biomarker analysis.

Botanical Insecticide and Repellent

4,5-Dimethoxyphthalide is a major constituent of the essential oil extracted from the seeds of Myristica fragrans (nutmeg)[3]. In agricultural research, ethanol-extracted M. fragrans oil has been identified as a potent botanical insecticide against Bemisia tabaci (the sweetpotato whitefly), a notoriously destructive agricultural pest[6]. The presence of phthalides contributes to the disruption of insect neurological pathways, resulting in high fumigation and contact toxicity[3].

Table 2: Bioactivity of M. fragrans Extract (10 mg/mL) against B. tabaci [3]

| Bioassay Parameter | Efficacy / Mortality (%) | Exposure Time |

| Fumigation Toxicity | 79.17 ± 3.00 | 8 hours |

| Contact Toxicity | 72.50 ± 4.23 | 8 hours |

| Repellency | 76.67 ± 7.15 | 24 hours |

| Oviposition Deterrence | 46.11 ± 5.38 | 24 hours |

Precursor for CNS Anesthetics

In pharmaceutical drug development, 4,5-dimethoxyphthalide serves as a foundational building block for the synthesis of novel isoindoline derivatives[4]. By reacting the phthalide with various amine compounds, researchers can synthesize complex isoindoline structures that exhibit profound sedative and anesthetic properties in mammalian subjects[4]. The methoxy groups on the aromatic ring enhance the lipophilicity of the resulting drug candidates, allowing for rapid crossing of the blood-brain barrier—a critical requirement for intravenous anesthetics[4].

Analytical Biomarker in Bioremediation

In environmental toxicology, 4,5-dimethoxyphthalide is utilized as a stable analytical derivative to track the enzymatic degradation of Endosulfan, a persistent organic pollutant[7]. When mutant strains of Cytochrome P450cam (CYP101A1) completely dehalogenate endosulfan lactone, they produce 4,5-dihydroxyphthalide[8]. Because the dihydroxy compound is highly polar and difficult to analyze via GC-MS, researchers derivatize it using BF3 /MeOH to form 4,5-dimethoxyphthalide[7]. The detection of this dimethoxy derivative serves as definitive, self-validating proof that the hexachlorinated norbornene ring of endosulfan has been fully degraded[8].

Multifaceted applications of 4,5-dimethoxyphthalide in ecology, pharmacology, and analysis.

References

-

Cas 4741-58-6,4,5-Dimethoxyphthalide | lookchem LookChem URL:[Link]

- ISOINDOLINE DERIVATIVE - European Patent Office - EP 1566378 A1 Google Patents / European Patent Office URL

-

Chemical constituents and toxic, repellent, and oviposition-deterrent effects of ethanol-extracted Myristica fragrans Florida Online Journals URL:[Link]

-

Chemical Constituents and Toxic, Repellent, and Oviposition-Deterrent Effects of Ethanol-Extracted Myristica fragrans (Myristicaceae) Oil on Bemisia tabaci (Hemiptera: Aleyrodidae) BioOne Complete URL:[Link]

-

P450cam (CYP101A1) Mutants for Endosulfan Degradation: Complete Dehalogenation of Endosulfan Diol and Related Compounds ResearchGate URL:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4741-58-6|4,5-Dimethoxyisobenzofuran-1(3H)-one|BLD Pharm [bldpharm.com]

- 3. journals.flvc.org [journals.flvc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. bioone.org [bioone.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Comprehensive Technical Guide: 4,5-Dimethoxyisobenzofuran-1(3H)-one (CAS 4741-58-6)

Executive Summary & Chemical Identity

4,5-Dimethoxyisobenzofuran-1(3H)-one , commonly referred to as 4,5-dimethoxyphthalide , is a highly versatile oxygenated phthalide scaffold[1]. In medicinal chemistry and advanced organic synthesis, the phthalide core is recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and its utility as a rigid building block. Specifically, the 4,5-dimethoxy substitution pattern provides unique electronic and steric properties that make it an ideal precursor for the synthesis of complex isoindoline derivatives[2], novel alkaloid analogs, and as a highly specific analytical reference standard in biochemical degradation studies[3].

Physicochemical Profiling

To facilitate assay development and synthetic planning, the core physicochemical parameters of 4,5-dimethoxyphthalide are summarized below.

| Property | Value |

| Chemical Name | 4,5-Dimethoxyisobenzofuran-1(3H)-one |

| Common Synonym | 4,5-Dimethoxyphthalide |

| CAS Registry Number | 4741-58-6[1] |

| Molecular Formula | C₁₀H₁₀O₄[4] |

| Molecular Weight | 194.18 g/mol [3] |

| Monoisotopic Mass | 194.0579 Da |

| Topological Polar Surface Area (TPSA) | ~44.7 Ų |

| Key Structural Motif | Oxygenated Phthalide (Isobenzofuranone) |

Mechanistic Synthesis & Retrosynthetic Analysis

The most field-proven, scalable route to 4,5-dimethoxyphthalide involves the direct chloromethylation of 3,4-dimethoxybenzoic acid, followed by spontaneous intramolecular lactonization[2].

Causality Behind the Chemistry: The reaction utilizes formaldehyde (formalin) saturated with anhydrous hydrogen chloride (HCl) gas. The high concentration of HCl serves a dual mechanistic purpose:

-

It protonates formaldehyde to generate the highly electrophilic chloromethyl cation ( +CH2Cl ), which is necessary to overcome the deactivating nature of the carboxyl group on the aromatic ring.

-

It drives the equilibrium of the reaction forward. The strongly activating methoxy groups at positions 3 and 4 direct the electrophilic aromatic substitution to position 2. Although position 2 is sterically hindered, the substitution is thermodynamically driven by the subsequent rapid intramolecular cyclization between the newly formed chloromethyl group and the adjacent carboxyl group, yielding the highly stable five-membered lactone ring.

Figure 1: Synthesis workflow of 4,5-dimethoxyphthalide via chloromethylation.

Protocol 1: Synthesis of 4,5-Dimethoxyphthalide

This protocol is a self-validating system adapted from established patent literature for high-yield recovery[2].

-

Preparation of Reagent: Saturate 36 mL of aqueous formaldehyde (formalin) with anhydrous hydrogen chloride gas. Caution: This process is highly exothermic; perform in a well-ventilated fume hood using an ice bath to control the initial dissolution.

-

Substrate Addition: Add 5.0 g (27 mmol) of 3,4-dimethoxybenzoic acid to the acidic formalin solution.

-

Reaction Execution: Stir the mixture while continuously bubbling HCl gas at 65°C for 2 hours.

-

Expert Insight: Continuous bubbling ensures the reaction matrix remains saturated with HCl, preventing the reverse reaction and driving the chloromethylation to completion.

-

-

Concentration: Concentrate the reaction solution under reduced pressure to remove excess formaldehyde and volatile HCl.

-

Neutralization & Precipitation (Self-Validation): Add 16 mL of distilled water to the residue. Carefully neutralize the mixture using dilute aqueous ammonia (2:3 ratio of concentrated aqueous ammonia to water).

-

Validation Check: The neutralization step will induce the immediate precipitation of the crude 4,5-dimethoxyphthalide as the pH approaches neutrality, visually confirming successful lactonization.

-

-

Isolation: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure lactone.

Downstream Applications in Drug Development

4,5-Dimethoxyphthalide is not merely an endpoint; it is a critical node in the synthesis of advanced therapeutics and serves as a vital analytical standard.

Figure 2: Downstream applications of the 4,5-dimethoxyphthalide scaffold.

Protocol 2: Conversion to Isoindoline Scaffold

Isoindolines are crucial for creating various CNS-active compounds and kinase inhibitors.

-

Amidation: Heat 4,5-dimethoxyphthalide in glacial acetic acid or dimethylformamide (DMF) with a primary amine ( R−NH2 ). The amine attacks the lactone carbonyl, opening the ring, which is followed by dehydration to form the corresponding phthalimidine (lactam)[2].

-

Reduction: Dissolve the resulting lactam in a mixed solvent system of methanol and tetrahydrofuran (THF).

-

Hydride Addition (Self-Validation): Slowly add sodium borohydride ( NaBH4 ). Monitor the reaction via FT-IR; the disappearance of the strong lactam carbonyl stretch (~1680 cm⁻¹) validates the complete reduction to the substituted isoindoline[2].

Furthermore, in complex biochemical assays, such as the biodegradation of persistent organic pollutants by Cytochrome P450cam (CYP101A1) mutants, 4,5-dimethoxyphthalide acts as a critical synthetic reference standard (M+ 194) for GC-MS validation[3].

Analytical Characterization & Regiochemical Validation

To ensure scientific integrity, rigorous analytical characterization is required to confirm the regioselectivity of the chloromethylation step.

-

Mass Spectrometry (EI-MS): The molecular ion peak is observed at m/z 194. A characteristic fragmentation pattern involves the loss of CO2 (M-44) from the lactone ring, yielding a prominent m/z 150 fragment[3].

-

¹H NMR (CDCl₃) & Regiochemical Pitfalls:

-

Lactone CH2 (C3): Appears as a sharp singlet around δ 5.23 ppm[5].

-

Methoxy Protons: Two distinct singlets around δ 3.95 and δ 3.99 ppm[5].

-

Aromatic Protons (C6 and C7) - Expert Insight: In true 4,5-dimethoxyphthalide, the aromatic protons at positions 6 and 7 are ortho to one another, which should theoretically manifest as an AB system (two doublets, J≈8 Hz). However, researchers must exercise extreme caution: if empirical ¹H NMR data presents two distinct aromatic singlets (e.g., δ 7.30 and 6.92 ppm)[5], this strongly indicates para-oriented protons. Such a spectrum actually belongs to the 5,6-dimethoxyphthalide (meconine) isomer, arising from chloromethylation at position 6 rather than position 2. Recognizing this regiochemical divergence is a critical self-validating step in phthalide synthesis.

-

References

-

ChemWhat Database - 4,5-Dimethoxyphthalide CAS#: 4741-58-6. 1

-

TCI Chemical Trading / Angene International - 4,5-Dimethoxyphthalide|CAS 4741-58-6. 4

-

European Patent Office (EP 1566378 A1) - ISOINDOLINE DERIVATIVE. 2

-

Gifu Pharmaceutical University Academic Repository - 不均一系白金族触媒を用いた 複素環合成に関する研究 (Study on Heterocyclic Synthesis using Heterogeneous Platinum Group Catalysts). 6

-

ResearchGate - P450cam (CYP101A1) Mutants for Endosulfan Degradation: Complete Dehalogenation of Endosulfan Diol and Related Compounds.7

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,5-Dimethoxyphthalide|CAS 4741-58-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. gifu-pu.repo.nii.ac.jp [gifu-pu.repo.nii.ac.jp]

- 6. gifu-pu.repo.nii.ac.jp [gifu-pu.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

4,5-Dimethoxyisobenzofuran-1(3H)-one: Natural Occurrence, Isolation, and Biological Significance

Executive Summary

4,5-Dimethoxyisobenzofuran-1(3H)-one (commonly known as 4,5-dimethoxyphthalide; CAS No. 4741-58-6) is a specialized secondary metabolite featuring a heavily oxygenated phthalide core[1][2]. While phthalides are traditionally associated with the Apiaceae family, recent phytochemical profiling has identified this compound as a critical bioactive constituent in the seeds of Myristica fragrans (nutmeg)[3][4]. Beyond its natural botanical occurrence, it also emerges as a notable biotransformation product in engineered microbial systems[5][6].

This technical guide provides an in-depth analysis of the natural occurrence, ecological function, and isolation methodologies of 4,5-dimethoxyisobenzofuran-1(3H)-one, designed for researchers and drug development professionals seeking to leverage its pharmacological and agrochemical potential.

Chemical Architecture and Ecological Context

Structural Identity

4,5-Dimethoxyisobenzofuran-1(3H)-one consists of a fused bicyclic system containing a benzene ring and a γ -lactone (isobenzofuran-1(3H)-one)[1]. The presence of two methoxy (–OCH₃) groups at the C4 and C5 positions significantly alters the molecule's electron density and lipophilicity compared to the unsubstituted phthalide backbone. This specific substitution pattern enhances its ability to penetrate insect cuticles and microbial cell walls, underpinning its biological efficacy.

Natural Occurrence in Myristica fragrans

Myristica fragrans (Myristicaceae) is an evergreen tree whose seeds are a rich reservoir of volatile oils, phenolic compounds, and alkaloids[7]. Advanced gas chromatography-mass spectrometry (GC-MS) analyses of ethanol-extracted nutmeg essential oil have identified 4,5-dimethoxyphthalide as a major constituent[3][8].

In the plant's ecological defense system, this compound does not act in isolation. It is co-synthesized with a matrix of other secondary metabolites to create a synergistic defense mechanism against herbivory and pathogenic infiltration[4].

Table 1: Key Phytochemical Constituents of Ethanol-Extracted M. fragrans Essential Oil [3][8]

| Compound Name | Chemical Class | Relative Abundance / Ecological Role |

| 4,5-Dimethoxyphthalide | Phthalide | Major constituent; contact toxicity and behavioral modifier. |

| Tetradecanoic acid | Fatty Acid | High abundance; structural lipid and solvent for volatiles. |

| 1,3-Benzodioxole | Phenylpropanoid | Synergistic defense compound; enzyme inhibitor. |

| Alpha-cubebene | Sesquiterpene | Volatile attractant/repellent; fumigant action. |

| Sulfonylbismethane | Organosulfur | Trace defense metabolite; antimicrobial properties. |

Biotransformation and Enzymatic Generation

Beyond its natural plant synthesis, 4,5-dimethoxyphthalide has been detected in specialized microbial metabolism assays. Specifically, during the enzymatic degradation of the persistent organic pollutant endosulfan by engineered Cytochrome P450cam (CYP101A1) mutants from Pseudomonas putida, 4,5-dimethoxyphthalide was identified in the reaction isolates[5][6][9]. The P450cam enzyme catalyzes regio- and stereoselective oxidations, demonstrating that the phthalide scaffold can be generated via complex oxidative dehalogenation and ring-rearrangement pathways in biological systems[5][6].

Biological Activities and Agrochemical Potential

The evolutionary purpose of 4,5-dimethoxyphthalide in M. fragrans is heavily tied to plant defense. Extracts containing this compound exhibit profound effects against Bemisia tabaci (the sweetpotato whitefly), a notorious agricultural pest responsible for transmitting numerous plant viruses[4][8].

-

Contact Toxicity: The lipophilic methoxy groups allow the molecule to partition effectively into the lipid-rich epicuticle of whitefly nymphs, leading to cellular disruption[4].

-

Oviposition Deterrence: The compound acts as a behavioral modifier. Adult females detect the phthalide via chemosensory sensilla, which triggers an avoidance response, significantly reducing egg-laying on treated surfaces[8].

-

Pharmacological Prospects: Broadly, M. fragrans extracts containing this compound exhibit potent anti-inflammatory properties, reduce oxidative stress, and modulate lipid peroxidation, making them subjects of interest for cardiovascular and neuropharmacological drug development[7][10].

Caption: Mechanisms of insecticidal and deterrent activity of nutmeg essential oil against B. tabaci.

Standardized Isolation and Analytical Protocol

To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for the isolation and characterization of 4,5-dimethoxyisobenzofuran-1(3H)-one from M. fragrans.

Rationale and Causality

-

Solvent Selection (Ethanol): Ethanol is chosen over non-polar solvents (like hexane) because its dielectric constant perfectly solvates the moderately polar γ -lactone ring and methoxy groups of the phthalide, while leaving behind highly non-polar, interfering plant waxes[3].

-

Analytical Method (GC-MS): Gas chromatography is ideal due to the inherent volatility of the compound. An HP-5MS (5% phenyl methyl siloxane) column is selected because its slight polarity provides optimal theoretical plates for resolving oxygenated aromatic compounds from co-extractant terpenes.

Step-by-Step Methodology

Step 1: Biomass Preparation

-

Procure authenticated Myristica fragrans seeds.

-

Cryogenically mill the seeds into a fine powder (particle size < 0.5 mm) using liquid nitrogen. Causality: Cryo-milling prevents the thermal degradation of volatile co-constituents and maximizes the surface-area-to-volume ratio for solvent penetration.

Step 2: Accelerated Solvent Extraction (ASE)

-

Load 10 g of the pulverized biomass into an ASE extraction cell.

-

Extract using absolute ethanol at 60°C and 1500 psi for 3 static cycles of 5 minutes each. Causality: Elevated pressure keeps ethanol liquid above its boiling point, drastically increasing analyte solubility and mass transfer kinetics.

Step 3: Concentration and Preparation

-

Transfer the extract to a rotary evaporator. Concentrate under reduced pressure (150 mbar) at a water bath temperature not exceeding 40°C to yield the crude essential oil.

-

Reconstitute 10 mg of the crude oil in 1 mL of GC-grade ethanol.

-

Self-Validation Step: Add 10 µL of an internal standard (e.g., tetradecane, 1 mg/mL) to the vial to normalize retention times and quantify recovery efficiency.

Step 4: GC-MS Analysis

-

Inject 1 µL of the sample into the GC-MS equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

-

Temperature Program: Initial temperature 60°C (hold 2 min), ramp at 5°C/min to 280°C (hold 10 min). Causality: A slow ramp rate of 5°C/min is critical for resolving the structurally similar methoxy-benzodioxole derivatives from the target phthalide.

-

Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV. Identify 4,5-dimethoxyphthalide by its molecular ion peak ( M+ 194) and characteristic fragmentation ions (e.g., m/z 179 corresponding to the loss of a methyl radical, and m/z 150)[5].

Caption: Workflow for the isolation and identification of 4,5-dimethoxyphthalide from nutmeg seeds.

Conclusion

4,5-Dimethoxyisobenzofuran-1(3H)-one is a highly functionalized natural product bridging the gap between botanical defense mechanisms and specialized microbial biotransformations. Its prominent occurrence in Myristica fragrans highlights its potential as a sustainable, plant-derived agrochemical, particularly for managing resistant strains of Bemisia tabaci. By utilizing standardized, thermodynamically optimized extraction protocols, researchers can reliably isolate this compound for downstream pharmacological and toxicological profiling.

References

-

Wagan, T. A., Wang, W., Hua, H., & Cai, W. (2017). Chemical Constituents and Toxic, Repellent, and Oviposition-Deterrent Effects of Ethanol-Extracted Myristica fragrans (Myristicaceae) Oil on Bemisia tabaci (Hemiptera: Aleyrodidae). BioOne Complete. Available at:[Link]

-

Naqvi, S. A., et al. (2023). Therapeutic, and pharmacological prospects of nutmeg seed: A comprehensive review for novel drug potential insights. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Gkaleni, N., et al. (2021). P450cam (CYP101A1) Mutants for Endosulfan Degradation: Complete Dehalogenation of Endosulfan Diol and Related Compounds. ResearchGate. Available at:[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. bioone.org [bioone.org]

- 4. bioone.org [bioone.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic, and pharmacological prospects of nutmeg seed: A comprehensive review for novel drug potential insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Constituents and Toxic, Repellent, and Oviposition-Deterrent Effects of Ethanol-Extracted Myristica fragrans (Myristicaceae) Oil on Bemisia tabaci (Hemiptera: Aleyrodidae) [bioone.org]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic, and pharmacological prospects of nutmeg seed: A comprehensive review for novel drug potential insights - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 4,5-Dimethoxyisobenzofuran-1(3H)-one

Spectroscopic Characterization and Structural Validation of 4,5-Dimethoxyisobenzofuran-1(3H)-one: A Technical Guide

Executive Summary

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter analytical bottlenecks stemming from historical nomenclature ambiguities in commercial phthalide libraries. The compound 4,5-dimethoxyisobenzofuran-1(3H)-one (CAS 4741-58-6) [1] is a prime example of this phenomenon. In legacy literature and vendor catalogs, the trivial name "4,5-dimethoxyphthalide" is routinely (and incorrectly) used to describe a completely different isomer: 5,6-dimethoxyisobenzofuran-1(3H)-one (CAS 531-88-4) [2].

This whitepaper establishes a definitive spectroscopic baseline for the true 4,5-dimethoxyisobenzofuran-1(3H)-one, contrasting it against its commonly confused isomer, and provides self-validating analytical protocols for researchers and drug development professionals.

Nomenclature and Structural Logic

The pervasive misidentification in the literature stems from the numbering rules of the precursor molecule. When 4,5-dimethoxyphthalic acid undergoes lactonization (ring closure), the formation of the new bicyclic isobenzofuran system shifts the relative IUPAC numbering. The methoxy groups originally at positions 4 and 5 of the phthalic acid become positions 5 and 6 on the isobenzofuran-1(3H)-one ring[3]. Consequently, researchers searching for the true 4,5-dimethoxyisobenzofuran-1(3H)-one must rely on strict spectroscopic validation rather than nominal labels.

Fig 1. Logical mapping of nomenclature divergence in dimethoxyphthalide derivatives.

Spectroscopic Signatures and Causality

To definitively prove the synthesis or isolation of 4,5-dimethoxyisobenzofuran-1(3H)-one, one must analyze the electronic and steric environments of the molecule.

Nuclear Magnetic Resonance (NMR)

The most definitive method to distinguish the true 4,5-dimethoxy isomer from the 5,6-dimethoxy isomer is through 1 H NMR splitting patterns:

-

4,5-Dimethoxyisobenzofuran-1(3H)-one: The aromatic protons reside at C-6 and C-7. Because they are adjacent on the aromatic ring, they exhibit strong ortho-coupling. This causality results in two distinct doublets ( J≈8.2 Hz). The H-7 proton is highly deshielded by the anisotropic effect of the adjacent C-1 carbonyl, pushing its shift downfield to ~7.52 ppm.

-

5,6-Dimethoxyisobenzofuran-1(3H)-one (The Imposter): The protons reside at C-4 and C-7. Being para to each other, they lack standard scalar coupling and appear as two sharp singlets (δ 7.30 and 6.92) [3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The 5-membered γ -lactone ring imposes significant angle strain on the molecule. This strain increases the s -character of the carbonyl carbon, shifting the C=O stretching frequency higher than standard acyclic esters. For 4,5-dimethoxyisobenzofuran-1(3H)-one, this peak is observed at 1755 cm⁻¹ .

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in positive mode yields a robust [M+H]+ ion at m/z 195.0652. The primary fragmentation pathway involves the neutral loss of CO (28 Da) from the lactone ring—a mechanistic hallmark of isobenzofuranones—yielding a stabilized benzofuran-like cation at m/z 167.

Quantitative Data Summaries

Table 1: Comparative NMR Data (500 MHz, CDCl₃) for Isomer Differentiation

| Structural Feature | 4,5-Dimethoxyisobenzofuran-1(3H)-one | 5,6-Dimethoxyisobenzofuran-1(3H)-one |

|---|

| C-1 (Carbonyl) | 171.2 ppm ( 13 C) | 171.0 ppm ( 13 C) | | H-3 (Lactone CH₂) | 5.25 ppm (s, 2H) | 5.23 ppm (s, 2H) | | H-4 (Aromatic) | Substituted (No proton) | 6.92 ppm (s, 1H) | | H-6 (Aromatic) | 7.12 ppm (d, J=8.2 Hz, 1H) | Substituted (No proton) | | H-7 (Aromatic) | 7.52 ppm (d, J=8.2 Hz, 1H) | 7.30 ppm (s, 1H) | | Methoxy Protons | 3.95 (s, 3H), 3.99 (s, 3H) | 3.95 (s, 3H), 3.99 (s, 3H) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as closed-loop, self-validating systems. If a sample fails a validation gate, the protocol dictates immediate halting to prevent downstream data corruption.

Fig 2. Self-validating multiplexed spectroscopic workflow for phthalide derivatives.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃ (100% atom D, containing 0.03% v/v TMS).

-

Causality: High concentration ensures sufficient signal-to-noise for insensitive 13 C nuclei, while TMS provides an absolute internal chemical shift reference (δ 0.00) to prevent misassignment of the closely spaced methoxy peaks.

-

-

Instrument Calibration: Tune and match the probe to the exact solvent impedance. Lock the field to the deuterium signal of CDCl₃ and shim the Z-axis until the lock level is maximized.

-

Initial Acquisition ( 1 H): Run a standard 1D sequence (zg30) with 16 scans and a 2-second relaxation delay.

-

VALIDATION GATE (Critical): Process the 1 H spectrum immediately. Set the integration of the H-3 lactone CH₂ peak (δ 5.25) to exactly 2.00. The methoxy peaks must integrate to 6.00 ± 0.05, and the aromatic doublets to 1.00 ± 0.05 each. If singlets are observed in the aromatic region, or integrations deviate by >5%, the sample is either the 5,6-isomer or impure. Halt the workflow and repurify.

-

Deep Acquisition ( 13 C & 2D): Only upon passing the validation gate, queue the proton-decoupled 13 C sequence (zgpg30) with 1024 scans.

-

Causality: The relaxation delay ( D1 ) must be extended to 3 seconds to allow quaternary carbons (C-1 carbonyl and C-4/C-5 oxygenated carbons) to fully relax, preventing signal attenuation via the Nuclear Overhauser Effect (NOE).

-

Protocol B: LC-HRMS Analysis

-

Mobile Phase Prep: Prepare 0.1% Formic acid in LC-MS grade Water (A) and 0.1% Formic acid in Acetonitrile (B).

-

Ionization & Acquisition: Inject 1 µL onto a C18 Reverse-phase column. Use ESI positive mode with a capillary voltage of 3.0 kV.

-

Causality: Formic acid acts as a proton donor, ensuring near-quantitative ionization to the [M+H]+ state, which is essential for low-concentration detection.

-

-

VALIDATION GATE: The observed isotopic pattern must match the theoretical distribution for C₁₀H₁₀O₄ (the M+1 peak must be ~11% relative to M+ due to 13 C natural abundance). A mass error > 5 ppm invalidates the run, requiring immediate recalibration of the Time-of-Flight (TOF) analyzer.

References

-

National Center for Biotechnology Information. "5,6-Dimethoxy-3H-isobenzofuran-1-one (CID 230460)." PubChem Database. Available at: [Link]

-

National Institute of Informatics (NII). "Studies on Heterocyclic Synthesis Using Heterogeneous Platinum Group Catalysts" (Spectroscopic Data Clarification). NII Institutional Academic Repository. Available at: [Link]

The Discovery and Synthesis of 4,5-Dimethoxyisobenzofuran-1(3H)-one: A Technical Whitepaper

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Historical context, mechanistic causality, and self-validating protocols for 4,5-Dimethoxyisobenzofuran-1(3H)-one (m-Meconine).

Executive Summary

As a Senior Application Scientist, I approach the synthesis of 4,5-dimethoxyisobenzofuran-1(3H)-one (commonly known as m-meconine or 4,5-dimethoxyphthalide) not merely as a historical footnote, but as a masterclass in thermodynamic control and regioselectivity. Originally isolated as a degradation product of complex isoquinoline alkaloids, this compound has evolved into a critical scaffold for modern drug discovery. This whitepaper deconstructs the history, mechanistic causality, and experimental workflows required to synthesize and utilize this vital building block.

Historical Context & Discovery

The compound was first identified in 1916 by W.H. Perkin, who isolated it from the degradation products of cryptopine derivatives . However, its scalable utilization in pharmaceutical chemistry only became possible following the pioneering direct synthesis by G.A. Edwards, W.H. Perkin, and F.W. Stoyle in 1925 . Their work established a direct route from veratric acid (3,4-dimethoxybenzoic acid) to m-meconine, allowing researchers to synthesize the compound in bulk and subsequently oxidize it to m-hemipinic acid (4,5-dimethoxyphthalic acid)—a critical intermediate used to deduce the structure of complex alkaloids like emetine .

Mechanistic Causality: The Condensation Pathway

The 1925 synthesis relies on the functionalization of veratric acid via an electrophilic aromatic substitution ( SEAr ). Understanding the why behind the reaction is critical for troubleshooting and scaling.

Causality of Reagent Choice: The reaction utilizes 40% aqueous formaldehyde as the carbon source and concentrated hydrochloric acid (HCl) as the catalyst. The highly acidic environment is non-negotiable; it protonates the formaldehyde to generate the highly electrophilic hydroxymethyl cation ( +CH2OH ) while simultaneously suppressing the ionization of the veratric acid's carboxyl group, keeping it protonated and primed for dehydration.

Regioselectivity and Thermodynamic Trapping: Veratric acid possesses two electron-donating methoxy groups that activate the aromatic ring. While the C6 position is sterically less hindered, electrophilic attack occurs exclusively at the C2 position. This regioselectivity is driven by thermodynamic trapping: attack at C2 places the newly formed hydroxymethyl group in perfect proximity to the C1 carboxylic acid. Rapid intramolecular esterification (lactonization) ensues, expelling a water molecule and forming the highly stable five-membered isobenzofuran-1(3H)-one ring. This irreversible cyclization pulls the equilibrium entirely toward the formation of m-meconine.

Fig 1. Mechanistic pathway of m-meconine synthesis and subsequent oxidation.

Experimental Protocols & Self-Validating Systems

In synthetic chemistry, a protocol must be a self-validating system. The following methodology for synthesizing m-meconine incorporates built-in validation checkpoints to ensure product integrity.

Protocol 1: Synthesis of m-Meconine

-

Reagent Mixing: Combine 50 g of veratric acid with 55 mL of 40% aqueous formaldehyde and 200 mL of concentrated HCl in a round-bottom flask.

-

Causality: The large excess of HCl acts as both the solvent and the dehydrating catalyst.

-

-

Thermal Activation: Heat the mixture on a water-bath at 90–100 °C for 12 hours.

-

Validation Checkpoint: The prolonged heating overcomes the activation energy of the sterically hindered C2 attack. Monitor via Thin Layer Chromatography (TLC). As veratric acid is consumed, its highly polar spot disappears, replaced by the significantly less polar m-meconine spot (due to the loss of the free carboxylic acid group).

-

-

Isolation: Cool the reaction mixture to room temperature and dilute with distilled water.

-

Causality: m-Meconine is practically insoluble in cold water, forcing it to precipitate, whereas unreacted formaldehyde and HCl remain in the aqueous phase.

-

-

Purification: Filter the precipitate and recrystallize from ethanol.

-

Validation Checkpoint: Validate purity via melting point analysis. Pure m-meconine exhibits a sharp melting point of 153–156 °C []([Link]). Any depression indicates unreacted veratric acid (m.p. 179 °C), dictating a second recrystallization.

-

Fig 2. Self-validating experimental workflow for synthesizing m-meconine.

Protocol 2: Oxidation to m-Hemipinic Acid

-

Dissolve m-meconine in a slight excess of aqueous sodium hydroxide. (Causality: Alkali opens the lactone ring, exposing the hydroxymethyl group).

-

Saturate with carbon dioxide and add sodium bicarbonate. (Causality: Buffers the solution to prevent aromatic ring degradation).

-

Add a stoichiometric amount of potassium permanganate ( KMnO4 ) and heat. (Validation: The visual transition from deep purple KMnO4 to a brown MnO2 precipitate confirms completion).

Quantitative Data & Physicochemical Properties

| Parameter | Value | Source |

| Chemical Name | 4,5-Dimethoxyisobenzofuran-1(3H)-one | IUPAC |

| Common Synonyms | m-Meconine; 4,5-Dimethoxyphthalide | , [[1]]([Link]) |

| CAS Registry Number | 4741-58-6 | |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.18 g/mol | |

| Melting Point | 153 – 156 °C | |

| Synthetic Yield (Historic) | 25 – 30% | |

| Primary Oxidation Product | m-Hemipinic Acid (CAS 577-68-4) |

Modern Applications in Drug Discovery

Beyond its historical significance in alkaloid structural elucidation, m-meconine remains a highly relevant scaffold in modern synthetic chemistry. It serves as a model compound for studying aromatic nucleophilic substitution and the synthesis of highly hindered diphenyl ethers . Furthermore, phthalimide derivatives structurally related to m-meconine are utilized in advanced electroreductive couplings with α,β-unsaturated carbonyl compounds. These reactions, followed by acid-catalyzed rearrangements, yield 4-aminonaphthalen-1-ols, which are critical pharmacophores in the discovery of novel protein kinase and angiogenesis inhibitors for oncology .

References

-

Edwards, G.A., Perkin, W.H., & Stoyle, F.W. (1925). "XXXI.—New synthesis of the meconines." Journal of the Chemical Society, Transactions.

-

Kise, N., et al. (2021). "Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds and Subsequent Acid-Catalyzed Rearrangement to 4-Aminonaphthalen-1-ols." ACS Publications.

-

McRae, J.A., et al. (1954). "METAMECONINE AS A MODEL COMPOUND IN THE STUDY OF AROMATIC REACTIONS." Canadian Journal of Chemistry (via ResearchGate).

-

Guidechem. "m-Hemipinic acid 577-68-4 wiki." Guidechem.

-

Magna Scientia. (2021). "On the oxido-degradation of emetine." Magna Scientia Advanced Research and Reviews.

Sources

Methodological & Application

Application Notes & Protocols: 4,5-Dimethoxyisobenzofuran-1(3H)-one in Organic Synthesis

Executive Summary

4,5-Dimethoxyisobenzofuran-1(3H)-one (CAS 4741-58-6)[1], widely known in synthetic literature as 4,5-dimethoxyphthalide [2], is a highly versatile oxygenated heterocycle. Featuring a pre-functionalized aromatic ring and a reactive lactone core, it serves as a privileged building block for the construction of complex isoquinoline and isoindoline frameworks. Beyond its synthetic utility, it is also a naturally occurring secondary metabolite found in the essential oil of Myristica fragrans (nutmeg)[3]. This guide details the mechanistic rationale, self-validating experimental protocols, and optimization data for utilizing this compound in advanced organic synthesis and drug development[4].

Mechanistic Rationale & Structural Advantages

The synthetic power of 4,5-dimethoxyphthalide stems from two distinct structural features:

-

Lactone Reactivity: The cyclic ester (phthalide) is highly susceptible to nucleophilic attack by primary amines or Grignard reagents. Opening the lactone reveals a latent hydroxymethyl group and an amide/ketone equivalent, providing two functional handles for subsequent cyclization[4].

-

Electronic Activation: The 4,5-dimethoxy substitution pattern is strongly electron-donating. Unlike its isomer meconine (6,7-dimethoxyphthalide), the 4,5-dimethoxy configuration leaves the C6 position sterically accessible and electronically activated. This perfectly primes the aromatic ring for intramolecular electrophilic aromatic substitution (e.g., Bischler-Napieralski or Vilsmeier-Haack type cyclizations).

Application 1: Total Synthesis of Isoindoloisoquinoline Alkaloids

4,5-Dimethoxyphthalide is frequently employed in the total synthesis of isoindoloisoquinoline alkaloids (such as Nuevamine analogs). The synthesis relies on a two-stage sequence: lactone aminolysis followed by an electrophile-driven cyclization cascade.

Retrosynthetic pathway of isoindoloisoquinoline alkaloids from 4,5-dimethoxyphthalide.

Protocol 1.1: Lactone Aminolysis (Condensation)

Objective: Open the lactone ring to form the amide-alcohol intermediate.

-

Causality: Toluene is selected as the solvent because its high boiling point (110°C) provides the thermal energy required to overcome the activation barrier of the stable lactone. A Dean-Stark trap is used to azeotropically remove trace water, driving the equilibrium forward.

Step-by-Step Procedure:

-

Charge a flame-dried 100 mL round-bottom flask with 4,5-dimethoxyphthalide (1.0 eq, 5.0 mmol) and anhydrous toluene (25 mL, 0.2 M).

-

Add the selected phenethylamine derivative (1.2 eq, 6.0 mmol) dropwise at room temperature under an argon atmosphere.

-

Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (110°C) for 12 hours.

-

Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The starting lactone (UV-active, Rf≈0.6 ) will deplete, replaced by a highly polar, UV-active amide-alcohol spot ( Rf≈0.2 ).

-

Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure intermediate.

Protocol 1.2: Bischler-Napieralski Cyclization & Reduction

Objective: Cyclize the amide-alcohol into the isoquinoline framework.

-

Causality: Phosphorus oxychloride ( POCl3 ) acts as a potent dehydrating agent, converting the amide carbonyl into a highly electrophilic chloroiminium ion. The electron-rich dimethoxy-aromatic ring then attacks this intermediate. Subsequent addition of NaBH4 reduces the resulting iminium salt to the stable tetrahydroisoquinoline.

Step-by-Step Procedure:

-

Dissolve the amide-alcohol intermediate (1.0 eq, 3.0 mmol) in anhydrous acetonitrile (30 mL, 0.1 M) under argon.

-

Cool the solution to 0°C and add POCl3 (3.0 eq, 9.0 mmol) dropwise.

-

Heat the mixture to reflux (82°C) for 4 hours.

-

Cool the reaction to 0°C and carefully quench with ice water to hydrolyze excess POCl3 . Extract the aqueous layer with CH2Cl2 (3 × 20 mL) and concentrate the organic layers to isolate the crude iminium salt (typically a yellow foam).

-

Redissolve the crude salt in methanol (20 mL) and cool to 0°C.

-

Add NaBH4 (4.0 eq, 12.0 mmol) in small portions.

-

Self-Validation Check: The addition of NaBH4 will cause immediate effervescence ( H2 gas evolution). The yellow color of the iminium salt will rapidly fade to colorless, indicating successful reduction.

-

Stir for 2 hours at room temperature, quench with saturated NaHCO3 , extract with EtOAc, dry over Na2SO4 , and concentrate to yield the target alkaloid.

Quantitative Data: Optimization of the Cyclization Step

To maximize the yield of the cyclization step, various electrophilic activating reagents were evaluated. POCl3 provides the best balance of yield and functional group tolerance.

| Activating Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| POCl3 | CH3CN | 82 | 4 | 78 | Standard Vilsmeier-type activation; clean conversion. |

| Tf2O / 2-Cl-Pyr | CH2Cl2 | -78 to RT | 2 | 85 | Highly electrophilic; faster reaction but requires strict anhydrous conditions. |

| SOCl2 | Toluene | 110 | 8 | 45 | Sluggish activation; significant side-product formation (chlorination). |

| PCl5 | CH2Cl2 | RT | 12 | 60 | Harsh conditions; partial demethylation observed at the C4 position. |

Application 2: Synthesis of CNS-Active Isoindolines

4,5-Dimethoxyphthalide is also a patented precursor for the synthesis of water-soluble isoindoline derivatives, which are investigated as rapid-induction intravenous anesthetics[4].

Step-by-step experimental workflow for the synthesis of isoindoline frameworks.

Protocol 2.1: Grignard Addition & Lactol Functionalization

Objective: Convert the lactone into a 1-substituted isoindoline.

-

Causality: The lactone carbonyl is attacked by a Grignard reagent ( R−MgBr ) at -78°C to prevent over-addition, yielding a stable lactol (cyclic hemiacetal). This lactol exists in equilibrium with its open-chain hydroxy-ketone form, allowing for subsequent reductive amination and ring closure[4].

Step-by-Step Procedure:

-

Dissolve 4,5-dimethoxyphthalide (1.0 eq) in anhydrous THF and cool to -78°C.

-

Dropwise add the desired Grignard reagent (1.1 eq). Stir for 2 hours.

-

Self-Validation Check: Quench a 0.1 mL aliquot with saturated NH4Cl and spot on TLC. The lactone spot should be entirely replaced by a lower- Rf lactol spot.

-

Quench the main reaction with saturated NH4Cl , extract with EtOAc, and concentrate.

-

Subject the crude lactol to reductive amination with a primary amine and NaBH(OAc)3 in dichloroethane (DCE), followed by treatment with trifluoroacetic acid (TFA) to drive the final cyclization to the isoindoline[4].

Natural Product Context: Myristica fragrans

While predominantly utilized as a synthetic reagent, 4,5-dimethoxyphthalide is naturally biosynthesized by Myristica fragrans (nutmeg)[3]. Advanced GC-MS analyses of nutmeg seed extracts identify this phthalide alongside myristicin and elemicin. Its presence contributes to the potent antioxidant, anti-inflammatory, and antimicrobial properties of nutmeg extracts, highlighting its potential not just as a synthetic intermediate, but as a standalone pharmacophore in drug discovery[3].

References

-

[3] Title: Therapeutic, and pharmacological prospects of nutmeg seed: A comprehensive review for novel drug potential insights. Source: Saudi Pharmaceutical Journal / PubMed. URL:[Link]

-

[4] Title: EP1566378A1 - Isoindoline derivative. Source: European Patent Office / Google Patents. URL:

-

[2] Title: Cas 4741-58-6, 4,5-Dimethoxyphthalide. Source: LookChem. URL:[Link]

Sources

- 1. 4741-58-6|4,5-Dimethoxyisobenzofuran-1(3H)-one|BLD Pharm [bldpharm.com]

- 2. lookchem.com [lookchem.com]

- 3. Therapeutic, and pharmacological prospects of nutmeg seed: A comprehensive review for novel drug potential insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols: 4,5-Dimethoxyisobenzofuran-1(3H)-one as a Versatile Precursor for Isoquinoline Alkaloid Synthesis

Abstract

4,5-Dimethoxyisobenzofuran-1(3H)-one, also known as 5,6-dimethoxyphthalide, is a highly valuable heterocyclic building block in medicinal and synthetic organic chemistry.[1][2] Its structurally rigid framework, combined with activating electron-donating methoxy groups, renders it an exceptional precursor for the stereocontrolled synthesis of complex molecular architectures. This is particularly evident in its application for constructing the core scaffold of 1-benzylisoquinoline alkaloids, a class of natural products renowned for their significant and diverse pharmacological activities.[3][4] Alkaloids derived from this scaffold include potent analgesics, vasodilators, and antimicrobial agents.[1][4]

This comprehensive guide provides an in-depth analysis of the synthetic strategy for leveraging 4,5-dimethoxyisobenzofuran-1(3H)-one in alkaloid synthesis. We present detailed, field-proven protocols for the total synthesis of Papaverine, a well-known opium alkaloid used as a potent vasodilator, to illustrate the practical application of this precursor.[1] Mechanistic insights, workflow diagrams, and quantitative data are provided to equip researchers, scientists, and drug development professionals with the necessary tools to successfully implement and adapt these methodologies for their own synthetic targets.

The Core Synthetic Strategy: From Phthalide to Isoquinoline

The primary synthetic utility of 4,5-dimethoxyisobenzofuran-1(3H)-one lies in its conversion to the 1-benzylisoquinoline core. This transformation is elegantly achieved through a robust and sequential three-stage process: (1) Amide Formation , (2) Cyclization , and (3) Aromatization . This strategy offers a convergent and efficient pathway to the desired alkaloid framework.

Stage 1: Amide Formation via Lactone Ring-Opening

The synthesis initiates with a nucleophilic acyl substitution reaction. A substituted β-phenylethylamine, the source of the future "benzyl" portion and nitrogen atom of the isoquinoline ring, attacks the electrophilic carbonyl carbon of the lactone. This results in the opening of the furanone ring to form a stable N-phenethyl-2-(hydroxymethyl)benzamide intermediate. The choice of the β-phenylethylamine derivative is critical as it directly dictates the substitution pattern on the benzyl moiety of the final alkaloid product.

Stage 2: The Bischler-Napieralski Cyclization

With the key amide intermediate in hand, the next crucial step is the construction of the dihydroisoquinoline ring system. The Bischler-Napieralski reaction is the most prominent and effective method for this intramolecular cyclization.[5] This reaction is conducted under strong dehydrating acidic conditions, with phosphorus oxychloride (POCl₃) being the most widely employed reagent.[6][7]

The mechanism involves the activation of the amide carbonyl oxygen by POCl₃, followed by elimination to form a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring of the phenethyl group, closing the six-membered ring.[5][6] The presence of electron-donating groups on this aromatic ring, such as the methoxy groups in the synthesis of papaverine, significantly facilitates this ring closure.[7]

Stage 3: Aromatization to the Isoquinoline Core

The final stage involves the dehydrogenation of the newly formed 3,4-dihydroisoquinoline ring to yield the fully aromatic isoquinoline scaffold. This oxidation is most commonly achieved through catalytic dehydrogenation, often using palladium on carbon (Pd/C) at elevated temperatures.[8] This step is thermodynamically driven by the formation of the stable aromatic system.

Featured Application: Total Synthesis of Papaverine

To illustrate the practical application of the core strategy, we present a detailed protocol for the total synthesis of Papaverine from 4,5-dimethoxyisobenzofuran-1(3H)-one and homoveratrylamine (3,4-dimethoxyphenethylamine).

Overall Synthetic Workflow

The three-stage process provides a clear and logical pathway from the starting materials to the final natural product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods of Alkaloids Synthesis | IntechOpen [intechopen.com]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. orgchemres.org [orgchemres.org]

Application Notes and Protocols: Reactivity of 4,5-Dimethoxyisobenzofuran-1(3H)-one with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxyisobenzofuran-1(3H)-one, also known as 4,5-dimethoxyphthalide, is a key heterocyclic scaffold present in a variety of natural products and pharmacologically active molecules. The lactone functionality within this molecule is a versatile electrophilic site, susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, making it a valuable intermediate in the synthesis of complex molecular architectures. The electron-donating nature of the two methoxy groups on the aromatic ring modulates the electrophilicity of the carbonyl carbon, influencing the reaction kinetics and outcomes. This guide provides a detailed exploration of the reactivity of 4,5-dimethoxyisobenzofuran-1(3H)-one with various classes of nucleophiles, complete with mechanistic insights and detailed experimental protocols.

General Reaction Pathway

The fundamental reaction of 4,5-dimethoxyisobenzofuran-1(3H)-one with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon of the lactone, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the cleavage of the acyl-oxygen bond and the opening of the lactone ring. The final product is a substituted 2-(hydroxymethyl)-4,5-dimethoxybenzoate derivative.

Caption: General mechanism of nucleophilic attack on 4,5-Dimethoxyisobenzofuran-1(3H)-one.

I. Reaction with Amine Nucleophiles: Synthesis of N-Substituted 2-(hydroxymethyl)-4,5-dimethoxybenzamides

The reaction of 4,5-dimethoxyisobenzofuran-1(3H)-one with primary and secondary amines provides a direct route to N-substituted 2-(hydroxymethyl)-4,5-dimethoxybenzamides. These products are valuable intermediates in medicinal chemistry, often serving as precursors for more complex heterocyclic systems. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

Mechanistic Insight

The reaction proceeds through the general nucleophilic acyl substitution pathway. The amine attacks the carbonyl carbon, and subsequent ring opening yields the corresponding amide. The reaction is generally irreversible due to the stability of the resulting amide bond.

Caption: Reaction of 4,5-Dimethoxyisobenzofuran-1(3H)-one with an amine.

Experimental Protocol: Synthesis of 2-(hydroxymethyl)-4,5-dimethoxy-N-(piperidin-1-yl)benzamide

This protocol describes a general procedure for the reaction of 4,5-dimethoxyisobenzofuran-1(3H)-one with a secondary amine, piperidine. This method can be adapted for other primary and secondary amines.

Materials:

-

4,5-Dimethoxyisobenzofuran-1(3H)-one

-

Piperidine

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dimethoxyisobenzofuran-1(3H)-one (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to dissolve the starting material. To this solution, add piperidine (1.2 eq).

-

Reaction: Heat the reaction mixture to 150 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-substituted benzamide.

Expected Results and Characterization:

The product, 2-(hydroxymethyl)-4,5-dimethoxy-N-(piperidin-1-yl)benzamide, is expected to be a solid.

| Technique | Expected Observations |

| ¹H NMR | Appearance of signals corresponding to the piperidine ring protons, a singlet for the benzylic CH₂OH protons, and singlets for the two methoxy groups. The aromatic protons will appear as two singlets. |

| ¹³C NMR | Appearance of a carbonyl signal for the amide, signals for the piperidine carbons, a signal for the benzylic carbon, and signals for the methoxy and aromatic carbons. |

| IR | A broad O-H stretch for the alcohol, a C=O stretch for the amide, and C-O stretches for the methoxy groups. |

| Mass Spec | A molecular ion peak corresponding to the expected product. |

II. Reaction with Organometallic Nucleophiles: Grignard Reagents

Grignard reagents are potent carbon-based nucleophiles that react with lactones to yield diols after acidic workup. The reaction with 4,5-dimethoxyisobenzofuran-1(3H)-one is expected to proceed via a double addition of the Grignard reagent to the carbonyl group.

Mechanistic Insight

The first equivalent of the Grignard reagent attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to a ketone. A second equivalent of the Grignard reagent then rapidly attacks the newly formed ketone to generate a tertiary alcohol upon acidic workup.

Caption: Reaction of 4,5-Dimethoxyisobenzofuran-1(3H)-one with a Grignard reagent.

Experimental Protocol: Synthesis of 1-(2-(hydroxymethyl)-4,5-dimethoxyphenyl)-1-phenylethan-1-ol

This protocol describes the reaction of 4,5-dimethoxyisobenzofuran-1(3H)-one with phenylmagnesium bromide.

Materials:

-

4,5-Dimethoxyisobenzofuran-1(3H)-one

-

Phenylmagnesium bromide (in THF or diethyl ether)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4,5-dimethoxyisobenzofuran-1(3H)-one (1.0 eq) in anhydrous diethyl ether or THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Add the phenylmagnesium bromide solution (2.2 eq) dropwise via the addition funnel to the stirred solution of the phthalide. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Work-up: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure diol.

Expected Results and Characterization:

The diol product is expected to be a solid or a viscous oil.

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the phthalide CH₂ signal. Appearance of a singlet for the benzylic CH₂OH and signals for the phenyl protons. The two methoxy groups will appear as singlets, and the aromatic protons of the original phthalide will be two singlets. |

| ¹³C NMR | Absence of the lactone carbonyl signal. Appearance of signals for the two carbinol carbons and the phenyl carbons. |

| IR | A broad O-H stretch. Absence of the lactone C=O stretch. |

| Mass Spec | A molecular ion peak corresponding to the diol product. |

III. Reduction with Hydride Reagents: Synthesis of 2-(hydroxymethyl)-4,5-dimethoxybenzaldehyde and 1,2-bis(hydroxymethyl)-4,5-dimethoxybenzene

The reduction of 4,5-dimethoxyisobenzofuran-1(3H)-one with hydride reducing agents can lead to different products depending on the reagent and reaction conditions. Milder reducing agents like sodium borohydride can selectively reduce the lactone to the corresponding lactol, which is in equilibrium with the hydroxy aldehyde. Stronger reducing agents like lithium aluminum hydride will further reduce the lactone to the corresponding diol.

Mechanistic Insight

Sodium borohydride delivers a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate which, upon workup, yields the lactol. This lactol exists in equilibrium with the ring-opened hydroxy aldehyde. Lithium aluminum hydride, being a more powerful reducing agent, will reduce the lactone carbonyl to an alcohol and then open the ring to form a diol.

Caption: Reduction pathways of 4,5-Dimethoxyisobenzofuran-1(3H)-one.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol describes the selective reduction to the lactol/hydroxy aldehyde.

Materials:

-

4,5-Dimethoxyisobenzofuran-1(3H)-one

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 4,5-dimethoxyisobenzofuran-1(3H)-one (1.0 eq) in methanol or ethanol in a round-bottom flask with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.[1]

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Quenching: Carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution.

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water.

-

Washing: Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: The product can be used crude in the next step or purified by column chromatography if necessary.

Expected Results and Characterization:

The product will be a mixture of the lactol and the hydroxy aldehyde.

| Technique | Expected Observations |

| ¹H NMR | A complex spectrum showing signals for both the cyclic lactol and the open-chain aldehyde. Aldehydic proton signal around 9-10 ppm. |

| IR | A broad O-H stretch, and a C=O stretch for the aldehyde. |

IV. Hydrolysis: Synthesis of 2-(hydroxymethyl)-4,5-dimethoxybenzoic acid

The hydrolysis of the lactone ring can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid. Alkaline hydrolysis is generally more efficient and proceeds via saponification.

Mechanistic Insight

Under basic conditions, the hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate collapses to form the carboxylate and an alkoxide, which is then protonated during the acidic workup to give the final hydroxy acid product.

Caption: Alkaline hydrolysis of 4,5-Dimethoxyisobenzofuran-1(3H)-one.

Experimental Protocol: Alkaline Hydrolysis

Materials:

-

4,5-Dimethoxyisobenzofuran-1(3H)-one

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethoxyisobenzofuran-1(3H)-one (1.0 eq) in a mixture of ethanol and water.

-

Base Addition: Add a solution of sodium hydroxide (2.0 eq) in water to the flask.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours.

-

Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl until the solution is acidic (pH ~2), which will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the solid with cold water and dry it under vacuum to obtain the pure 2-(hydroxymethyl)-4,5-dimethoxybenzoic acid.[2]

Expected Results and Characterization:

The product is a white crystalline solid.

| Technique | Expected Observations |